4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with bromine and fluorine atoms on the phenyl ring, and methoxy groups on the quinolinone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-bromo-2-fluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core or the substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified substituents, which can exhibit different chemical and physical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives with different substituents on the phenyl ring, such as:
- 4-(5-chloro-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- 4-(5-bromo-2-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- 4-(5-bromo-2-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone .
Uniqueness
The uniqueness of 4-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-22-15-6-12-10(11-5-9(18)3-4-13(11)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNVHHQMACKLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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